Product packaging for 5-Octylthiophene-2-carbodithioic acid(Cat. No.:CAS No. 921221-50-3)

5-Octylthiophene-2-carbodithioic acid

Cat. No.: B14191661
CAS No.: 921221-50-3
M. Wt: 272.5 g/mol
InChI Key: FTASVSHXWZRUDN-UHFFFAOYSA-N
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Description

5-Octylthiophene-2-carbodithioic acid is a specialized organosulfur compound designed for research and development applications. Its molecular structure, featuring a thiophene ring and a carbodithioic acid group, makes it a valuable precursor in materials science, particularly in the synthesis of functionalized polymers and metal-organic complexes. In pharmaceutical research, thiophene-2-carboxamide derivatives have demonstrated significant biological activities. Studies show that structurally similar compounds exhibit potent antibacterial effects against pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The carbodithioic acid functional group is known for its metal-chelating properties, which can be exploited to create novel compounds with potential antimicrobial and antifungal activities, as seen in related organosilicon(IV) complexes of bidentate ligands . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20S3 B14191661 5-Octylthiophene-2-carbodithioic acid CAS No. 921221-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921221-50-3

Molecular Formula

C13H20S3

Molecular Weight

272.5 g/mol

IUPAC Name

5-octylthiophene-2-carbodithioic acid

InChI

InChI=1S/C13H20S3/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15)

InChI Key

FTASVSHXWZRUDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C(=S)S

Origin of Product

United States

Synthesis and Physicochemical Properties

While dedicated research on the synthesis of 5-Octylthiophene-2-carbodithioic acid is limited, a plausible synthetic route can be extrapolated from established methods for preparing similar compounds. A common and effective method involves the use of a Grignard reagent.

A potential synthesis would begin with the bromination of 2-octylthiophene to yield 2-bromo-5-octylthiophene. This intermediate can then be converted to the corresponding Grignard reagent, 5-octylthiophen-2-ylmagnesium bromide, by reacting it with magnesium metal. google.com Subsequent reaction of this Grignard reagent with carbon disulfide (CS₂), followed by acidic workup, would yield the target molecule, this compound. quora.com

Table 1: Postulated Physicochemical Properties of this compound

Property Predicted Value/Description
Molecular Formula C₁₃H₂₀S₃
Molecular Weight 288.50 g/mol
Appearance Likely a reddish or dark-colored oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like THF, chloroform, and toluene
Boiling Point Predicted to be high due to the molecular weight and polar functional group

| Melting Point | Expected to be relatively low |

Table 2: Postulated Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts/Bands
¹H NMR Signals corresponding to the octyl chain protons, two distinct aromatic protons on the thiophene (B33073) ring, and a broad singlet for the acidic proton of the carbodithioic acid group.
¹³C NMR Resonances for the carbons of the octyl chain, the four carbons of the thiophene ring, and a characteristic downfield signal for the carbon of the carbodithioic acid group.
FT-IR (cm⁻¹) Characteristic bands for C-H stretching of the alkyl and aromatic groups, C=S stretching, and S-H stretching.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Detailed Research Findings and Potential Applications

Given the novelty of 5-Octylthiophene-2-carbodithioic acid, direct research findings are not available. However, based on the known functionalities of its constituent parts, we can project its potential impact and areas of application.

The primary research application for this compound is likely to be as a specialized RAFT agent for the synthesis of functional polymers. The presence of the 5-octylthiophene group would allow for the creation of polymers with built-in electronic properties. For example, it could be used to synthesize block copolymers where one block is a standard polymer (like polystyrene or poly(methyl methacrylate)) and the other block has the terminal 5-octylthiophene unit. Such polymers could self-assemble into interesting nanostructures with potential uses in organic electronics.

Another significant area of application is in materials science , particularly in the development of organic photovoltaics (OPVs) . Thiophene (B33073) derivatives are widely used as donor materials in OPV devices. rsc.orgmdpi.comresearchgate.net The carbodithioic acid group could serve as an anchoring moiety to bind to metal oxide surfaces (like zinc oxide or titanium dioxide) which are often used as electron-accepting layers in inverted solar cell architectures. The octyl chain would ensure good solubility and processability of the material.

Furthermore, the carbodithioic acid group is known to form stable complexes with a variety of metals . nih.govmdpi.comupm.edu.my This opens up the possibility of using this compound as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

Conclusion

Routes to the Thiophene Core and Octyl Functionalization

The synthesis of the foundational 5-octylthiophene structure can be approached through several established methodologies for creating substituted thiophenes. Generally, the process involves either building the thiophene ring with the alkyl substituent already in place or attaching the octyl group to a pre-formed thiophene core.

One common strategy involves the coupling of a halogenated thiophene with an organometallic reagent containing the octyl group. For instance, 3-bromothiophene (B43185) can serve as a starting material, reacting with octylmagnesium bromide in a Kumada or Negishi cross-coupling reaction, typically catalyzed by a nickel or palladium complex. This approach offers good control over the position of the octyl group.

Alternatively, classical thiophene syntheses can be adapted to incorporate the octyl chain. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, can be utilized if the appropriate octyl-substituted dicarbonyl precursor is available. pharmaguideline.comderpharmachemica.com Another versatile method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base, although this typically yields an amino-substituted thiophene that would require further modification. pharmaguideline.comderpharmachemica.com

The table below summarizes key synthetic routes to the alkylated thiophene core.

Table 1: Synthetic Routes to the Alkylated Thiophene Core

Method Precursors Reagents/Catalysts Description
Cross-Coupling Halogenated Thiophene (e.g., 2- or 3-bromothiophene), Octyl Organometallic (e.g., C₈H₁₇MgBr) Ni or Pd catalyst (e.g., Ni(dppp)Cl₂) Catalytic coupling of a thienyl halide with an octyl nucleophile.
Paal-Knorr Synthesis Octyl-substituted 1,4-dicarbonyl compound P₄S₁₀, Lawesson's Reagent Cyclization of a dicarbonyl precursor with a sulfur source to form the thiophene ring. pharmaguideline.com

Introduction of the Carbodithioic Acid Functionality

Once the 2-octylthiophene core is synthesized, the carbodithioic acid group (-CSSH) is introduced at the C5 position. The 5-position of a 2-substituted thiophene is highly activated towards electrophilic substitution and is readily deprotonated by strong bases.

The most direct and widely used method for this transformation involves the reaction of an organometallic derivative of 2-octylthiophene with carbon disulfide (CS₂). wikipedia.orgchemistrysteps.com The synthetic sequence is as follows:

Deprotonation/Metathesis: 2-Octylthiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This selectively removes the proton at the C5 position, forming 5-octyl-2-thienyllithium. Alternatively, a Grignard reagent can be prepared from 5-bromo-2-octylthiophene. libretexts.org

Reaction with Carbon Disulfide: The highly nucleophilic organometallic intermediate readily attacks the electrophilic carbon atom of carbon disulfide. This addition reaction forms a lithium or magnesium dithiocarboxylate salt. wikipedia.orgchemistrysteps.com

Acidification: The reaction mixture is quenched with an aqueous acid (e.g., HCl). Protonation of the dithiocarboxylate salt yields the final product, this compound, which is a characteristically colored and often unstable compound that may require careful handling. nih.gov

This sequence is analogous to the carboxylation of Grignard reagents with carbon dioxide (CO₂) to form carboxylic acids. libretexts.org The dithiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. wikipedia.org

Synthesis of Oligomeric and Polymeric Architectures Incorporating 5-Octylthiophene Units

The 5-octylthiophene moiety is a key building block for conjugated polymers, most notably regioregular poly(3-octylthiophene) (P3OT), which is structurally isomeric to the monomeric unit discussed. These polymers are synthesized through chain-growth polymerization mechanisms that provide control over molecular weight and regioregularity (the head-to-tail arrangement of the monomer units).

The Grignard Metathesis (GRIM) polymerization is a prominent method for synthesizing high-quality poly(3-alkylthiophenes). beilstein-journals.orgcmu.eduunito.it This process begins with a dihalogenated monomer, such as 2,5-dibromo-3-octylthiophene.

Grignard Metathesis: The monomer reacts with one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium bromide). This results in a magnesium-halogen exchange, primarily at the 5-position, to form the reactive Grignard monomer, 2-bromo-5-(bromomagnesio)-3-octylthiophene. acs.org

Polymerization: A nickel cross-coupling catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is added. The polymerization proceeds via a Kumada catalyst transfer polycondensation mechanism, where the catalyst moves along the growing polymer chain, ensuring a highly regioregular, head-to-tail coupled structure. beilstein-journals.orgacs.org

The properties of the resulting polymer are highly dependent on the synthetic conditions, as outlined in the table below.

Table 2: Key Polymerization Methods for Poly(alkylthiophene)s

Method Monomer Initiator/Catalyst Key Features
GRIM Polymerization 2,5-Dibromo-3-alkylthiophene Alkyl-MgX, Ni(dppp)Cl₂ Produces highly regioregular (Head-to-Tail >95%) polymers with controlled molecular weight. cmu.eduacs.org
Rieke Method 2,5-Dibromo-3-alkylthiophene Highly reactive Rieke Zinc (Zn*) Generates a highly reactive organozinc intermediate for polymerization. unito.it
Stille Coupling 2,5-Distannyl-3-alkylthiophene + 2,5-Dibromo-3-alkylthiophene Pd catalyst (e.g., Pd(PPh₃)₄) Palladium-catalyzed cross-coupling of stannylated and brominated monomers. acs.org

Derivatization and Chemical Modifications for Advanced Applications

The chemical reactivity of this compound is centered on the carbodithioic acid group and the thiophene ring, allowing for a range of modifications to tailor its properties.

Esterification Reactions of the Carbodithioic Acid Group

The carbodithioic acid group is readily converted into its corresponding esters (dithiocarboxylates). Unlike carboxylic acids, which typically undergo acid-catalyzed condensation with alcohols (Fischer esterification), dithiocarboxylic acids are esterified via S-alkylation. wikipedia.org

The process generally involves two steps:

Deprotonation: The acidic proton of the -CSSH group is removed by a base (e.g., sodium hydroxide (B78521), triethylamine) to form a dithiocarboxylate salt (e.g., RCS₂⁻Na⁺).

Nucleophilic Substitution: This salt, now a potent sulfur nucleophile, reacts with an electrophile, such as a primary alkyl halide (e.g., methyl iodide, ethyl bromide), in a classic Sₙ2 reaction to form the dithioester (RCS₂R'). wikipedia.org

The general reaction is: RCS₂H + Base → RCS₂⁻ RCS₂⁻ + R'—X → RCS₂R' + X⁻

This method is highly efficient and provides straightforward access to a wide variety of dithioesters by simply changing the alkylating agent.

Functional Group Interconversions and Advanced Coupling Strategies

Functional group interconversion refers to the transformation of one functional group into another, enabling the synthesis of diverse derivatives. solubilityofthings.comimperial.ac.uk The carbodithioic acid moiety can be converted into other sulfur-containing groups. For example, reaction with amines can lead to the formation of thioamides. Aryldithiocarboxylic acids can also be converted to highly reactive thioacyl chlorides upon treatment with chlorinating agents, which can then be used to synthesize a variety of other derivatives. wikipedia.org

Furthermore, the thiophene ring itself can be a platform for advanced coupling strategies. The remaining C-H positions on the ring can be selectively deprotonated and reacted with electrophiles. For instance, the dianion of thiophene-2-carboxylic acid can be formed and subsequently functionalized at the 5-position. wikipedia.org A similar strategy could be applied to the target molecule. These lithiated intermediates can participate in transmetalation reactions to form organoboron, organotin, or organozinc reagents, making them suitable for Suzuki, Stille, or Negishi cross-coupling reactions, respectively. This allows for the covalent attachment of other aromatic or vinyl groups, extending the conjugation and creating more complex molecular or polymeric structures.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Octylthiophene
3-Octylthiophene
3-Bromothiophene
Octylmagnesium bromide
Phosphorus pentasulfide
Lawesson's Reagent
Carbon disulfide
n-Butyllithium
5-Octyl-2-thienyllithium
Poly(3-octylthiophene) (P3OT)
2,5-Dibromo-3-octylthiophene
Ni(dppp)Cl₂

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is instrumental in identifying the functional groups and bond vibrations within a molecule. For this compound, the combination of Infrared (IR) and Raman spectroscopy offers a comprehensive vibrational profile.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. The key characteristic bands expected for this compound are detailed below. The aromatic C-H stretching vibrations of the thiophene ring are anticipated in the 3100-3000 cm⁻¹ region. iosrjournals.orgvscht.cz In contrast, the aliphatic C-H stretching vibrations from the octyl group appear as strong bands in the 3000-2850 cm⁻¹ range. vscht.cz

The carbodithioic acid group (-CS₂H) presents several characteristic vibrations. The S-H stretching band is typically weak and can be found in the 2600-2550 cm⁻¹ region. A key absorption is the C=S stretching vibration, which is expected to be strong and appear in the 1250-1050 cm⁻¹ range. The C-S stretching vibrations from both the thiophene ring and the carbodithioic acid group are found in the fingerprint region, typically between 850 and 600 cm⁻¹. iosrjournals.org The aromatic C=C stretching vibrations of the thiophene ring itself give rise to multiple bands in the 1600-1350 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The spectrum of S-DNTT-10, a related thiophene-based molecule, shows that vibrations in the 1550-1100 cm⁻¹ range often originate from the central thiophene ring and combined vibrations involving the ring and alkyl chains. nih.gov For this compound, the symmetric C=C stretching of the thiophene ring is expected to produce a strong Raman signal around 1530-1410 cm⁻¹. iosrjournals.org The C-S stretching modes within the ring also give rise to distinct Raman bands. researchgate.netresearchgate.net The C=S bond of the carbodithioic acid group is also Raman active and would contribute to the spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Type
C-H Stretch (Aromatic)Thiophene Ring3100 - 3080IR, Raman
C-H Stretch (Aliphatic)Octyl Chain2960 - 2850IR, Raman
S-H StretchCarbodithioic acid2600 - 2550IR
C=C Stretch (Aromatic)Thiophene Ring1530, 1410, 1350IR, Raman
C=S StretchCarbodithioic acid1250 - 1050IR, Raman
C-S StretchThiophene Ring, Carbodithioic acid850 - 640IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Heteroatom Studies

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the two protons on the thiophene ring are expected to appear as distinct doublets in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts influenced by the electron-donating octyl group and the electron-withdrawing carbodithioic acid group. The proton of the S-H group is expected to be a broad singlet, with a chemical shift that can vary depending on concentration and solvent. The protons of the octyl chain will appear in the upfield region (δ 0.8-3.0 ppm). The terminal methyl (CH₃) group should appear as a triplet around δ 0.9 ppm, while the methylene (CH₂) groups will show as multiplets. The CH₂ group directly attached to the thiophene ring will be the most downfield of the aliphatic signals, likely around δ 2.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The most downfield signal is predicted to be the carbon of the C=S group in the carbodithioic acid moiety, typically appearing in the δ 210-225 ppm range. The four carbons of the thiophene ring will have signals in the aromatic region (δ 125-150 ppm). libretexts.org The carbon attached to the octyl group (C5) and the carbon attached to the carbodithioic acid group (C2) will be distinct from the other two thiophene carbons (C3 and C4). The eight carbons of the octyl chain will produce signals in the aliphatic region (δ 14-35 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Position¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Thiophene H3/H4~7.0-7.8 (d)~125-140
Carbodithioic acid (C=S)-~215
Thiophene C2/C5-~140-155
Octyl CH₂ (alpha to ring)~2.8 (t)~30-35
Octyl (CH₂)₆~1.2-1.7 (m)~22-32
Octyl CH₃~0.9 (t)~14
*Predicted values based on analogous structures. d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₂₀S₃, giving it a monoisotopic mass of approximately 288.07 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) at m/z 288 would be expected. The fragmentation pattern would likely be characterized by several key pathways:

Alpha-Cleavage: The most common fragmentation for alkyl-substituted aromatic rings is the cleavage of the benzylic C-C bond. This would result in the loss of a C₇H₁₅ radical, leading to a prominent peak at m/z 187.

Loss of Functional Group: Fragmentation of the carbodithioic acid group could occur through the loss of an SH radical (M-33) or the entire CS₂H group (M-77).

Alkyl Chain Fragmentation: The octyl chain can undergo successive losses of alkyl fragments, leading to a series of peaks separated by 14 mass units (CH₂).

Ring Fragmentation: The thiophene ring itself can fragment, though this is typically less favorable than side-chain cleavage.

Table 3: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IdentityFragmentation Pathway
288[C₁₃H₂₀S₃]⁺˙Molecular Ion (M⁺˙)
187[M - C₇H₁₅]⁺Alpha-cleavage of octyl chain
171[C₉H₁₁S₂]⁺McLafferty rearrangement with loss of C₂H₄
111[C₄H₃S-CH₂]⁺Thiophene ring fragment

X-ray Diffraction (XRD) and Crystallographic Analysis of Related Structures

While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives provides insight into its likely solid-state structure. researchgate.net X-ray diffraction studies on compounds like thiophene-2-carbonyl azide (B81097) and other substituted thiophenes reveal several common features. nih.govresearchgate.net

Other Advanced Characterization Techniques for Molecular Architecture Confirmation

To fully confirm the molecular architecture, other techniques are often employed in conjunction with the primary methods described above.

Elemental Analysis: This technique provides the empirical formula by determining the mass percentages of carbon, hydrogen, and sulfur. The calculated values for C₁₃H₂₀S₃ (C: 54.12%, H: 7.00%, S: 33.34%) would be compared against experimental results to verify the compound's purity and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiophene derivatives are known to absorb UV radiation due to π → π* electronic transitions within the conjugated system. The UV-Vis spectrum would show characteristic absorption maxima, the position of which would be sensitive to the substitution pattern on the thiophene ring.

Table of Compounds Mentioned

Compound Name
This compound
Thiophene-2-carboxylic acid
Thiophene-2-carbonyl azide

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated thiophene ring system. The substitution pattern on the thiophene ring significantly influences the position of the absorption maxima (λ_max). The presence of an electron-donating octyl group at the 5-position and an electron-withdrawing carbodithioic acid group at the 2-position creates a donor-acceptor (D-A) type structure. This configuration is known to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a red-shift in the absorption spectrum compared to unsubstituted thiophene.

For many thiophene derivatives, the absorption spectra are characterized by a main absorption band in the UV or visible region. The specific λ_max for this compound would depend on the solvent environment due to potential solvatochromic effects. In non-polar solvents, one might expect a λ_max in the range of 350-450 nm, which is typical for conjugated thiophene systems. The electronic transitions responsible for this absorption would be from the HOMO, primarily located on the electron-rich thiophene ring and the octyl group, to the LUMO, which would have significant contribution from the electron-accepting carbodithioic acid moiety.

Table 1: Expected UV-Vis Absorption Data for this compound in Various Solvents.
SolventExpected λmax (nm)Molar Absorptivity (ε, M-1cm-1)
Hexane~380~15,000
Dichloromethane~395~18,000
Acetonitrile~410~20,000

Photoluminescence (PL) Spectroscopy: Fluorescence and Emission Characteristics

Thiophene-based fluorescent materials have been widely studied for their emissive properties. researchgate.netrsc.org The fluorescence of this compound would originate from the radiative decay of the first singlet excited state (S₁) to the ground state (S₀). The emission wavelength is expected to be red-shifted with respect to the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the geometric and electronic structural changes between the ground and excited states.

In many donor-acceptor thiophene derivatives, the emission is often characterized by a broad and structureless band, indicative of a significant charge transfer character in the excited state. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. For similar thiophene systems, Φ_F can range from very low to near unity. The presence of the heavy sulfur atom in the carbodithioic acid group might enhance intersystem crossing, potentially leading to a lower fluorescence quantum yield.

Solvatochromism and Solvent-Dependent Photophysical Behavior

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature in donor-acceptor molecules. researchgate.netnih.gov For this compound, a positive solvatochromism is anticipated for the fluorescence spectrum, meaning the emission peak would shift to longer wavelengths (a red shift) as the solvent polarity increases. This is because a more polar solvent can better stabilize the polar charge-transfer excited state compared to the less polar ground state, thus lowering the energy of the excited state and the emitted photon.

The absorption spectrum may also exhibit solvatochromism, although typically to a lesser extent than the emission spectrum. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing information about the change in dipole moment upon excitation. A linear relationship between the Stokes shift and the solvent orientation polarizability is indicative of a significant intramolecular charge transfer character.

Intramolecular Charge Transfer (ICT) and Excitonic States

The donor-acceptor architecture of this compound strongly suggests the presence of intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org The electron-donating octyl-thiophene moiety acts as the donor, while the carbodithioic acid group serves as the acceptor. Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, resulting in a significant redistribution of electron density and the formation of a polar ICT state (D⁺-A⁻).

In non-polar solvents, the emission might originate from a locally excited (LE) state, which has a character similar to the π-π* transition of the thiophene chromophore. However, in polar solvents, the ICT state is stabilized, and emission is more likely to occur from this state. nih.gov The dual fluorescence sometimes observed in similar systems, with one band corresponding to the LE state and another to the ICT state, is a hallmark of such processes. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide further insights into the nature of the excited states and the extent of charge transfer. rsc.orgresearchgate.net

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state or in the solid state. bohrium.comnih.gov This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Thiophene derivatives have been shown to exhibit AIE properties. bohrium.comnih.gov For this compound, the presence of the flexible octyl chain and the potential for intermolecular interactions through the carbodithioic acid group could lead to AIE behavior. In a good solvent, the molecule would be well-solvated and might exhibit weak fluorescence due to energy dissipation through intramolecular rotations. Upon addition of a poor solvent, the molecules would aggregate, restricting these motions and potentially leading to a significant enhancement of the fluorescence intensity.

Time-Resolved Spectroscopy and Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are crucial for understanding the dynamics of the excited states. aps.org For this compound, such studies would allow for the direct observation of the formation and decay of various transient species, including the initially populated Franck-Condon state, the relaxed locally excited state, the ICT state, and any triplet states formed through intersystem crossing.

Table 2: Hypothetical Excited State Lifetimes for this compound.
SolventExcited StateHypothetical Lifetime (τ)
HexaneS₁ (LE)~1-5 ns
AcetonitrileS₁ (ICT)~5-15 ns
-T₁> 1 µs

Intersystem Crossing (ISC) Processes and Singlet Oxygen Quantum Yields

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC is influenced by several factors, including the presence of heavy atoms, which enhance spin-orbit coupling. The sulfur atoms in both the thiophene ring and the carbodithioic acid group in this compound are expected to promote ISC. rsc.orgrsc.orgresearchgate.net

Once the triplet state is populated, it can act as a photosensitizer, transferring its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ). Thiophene derivatives are known to be effective photosensitizers. ubc.ca The singlet oxygen quantum yield of this compound would be a critical parameter for its potential applications in areas such as photodynamic therapy. A high ISC rate would likely lead to a low fluorescence quantum yield and a high singlet oxygen quantum yield.

Electrochemical Behavior and Redox Characteristics

Analysis of Redox Potentials and Electron Transfer Processes

Without experimental data from CV or SWV, a detailed analysis of the redox potentials and electron transfer processes for 5-Octylthiophene-2-carbodithioic acid cannot be provided. The redox potentials (both oxidation and reduction) are key parameters that describe the ease with which a molecule can lose or gain electrons. These values are fundamental to understanding its stability, reactivity, and suitability for various applications.

Correlation between Molecular Structure and Electrochemical Response

The molecular structure of this compound suggests certain expected electrochemical behaviors based on the properties of its constituent parts. The thiophene (B33073) ring is an electron-rich aromatic system that is known to be readily oxidizable. The presence of a long alkyl chain (octyl group) at the 5-position generally increases the solubility of the molecule in organic solvents and can influence the morphology of any resulting polymer films. The carbodithioic acid group at the 2-position is an electron-withdrawing group, which would be expected to impact the oxidation potential of the thiophene ring.

In general, electron-donating groups attached to a thiophene ring lower its oxidation potential, making it easier to oxidize. Conversely, electron-withdrawing groups tend to increase the oxidation potential. Therefore, the carbodithioic acid moiety would likely make this compound more difficult to oxidize compared to unsubstituted thiophene or 3-octylthiophene. However, without empirical data, this remains a theoretical correlation. The interplay between the electron-donating character of the octyl group and the electron-withdrawing nature of the carbodithioic acid group would ultimately determine the precise electrochemical response of the molecule.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not publicly available. While extensive research utilizing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) has been conducted on related thiophene derivatives, the specific electronic structures, excited state properties, and reactivity mechanisms for this compound have not been reported in the accessed literature.

Computational chemistry is a powerful tool for understanding molecular properties. DFT is widely used for modeling the ground state of molecules, providing insights into their geometries, energies, and electronic properties. Methods like TDDFT extend these principles to study electronically excited states, which is crucial for understanding optical properties like absorption and emission.

For many thiophene-based compounds, theoretical studies have successfully calculated properties such as:

HOMO-LUMO Energy Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in determining a molecule's electronic properties and reactivity. A smaller gap often indicates higher reactivity.

Charge Distribution and Molecular Orbitals: Analysis of molecular orbitals provides information on electron density distribution, which is fundamental to understanding chemical bonding and reactivity.

Absorption and Emission Spectra: TDDFT calculations can predict the wavelengths of maximum absorption and emission, which correspond to electronic transitions between different energy states.

Excited State Dynamics: These studies provide insight into the relaxation mechanisms and lifetimes of molecules after absorbing light.

Reactivity and Reaction Mechanisms: Quantum chemical calculations can model reaction pathways, identify transition states, and determine activation energies, offering a detailed understanding of chemical reactions.

However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the requested sections and subsections. The application of these advanced computational methods to this particular compound remains an area for future research.

Advanced Computational and Theoretical Investigations

Molecular Modeling of Intermolecular Interactions and Aggregation

The arrangement of molecules in the solid state and in solution is dictated by a complex interplay of non-covalent interactions. For 5-Octylthiophene-2-carbodithioic acid, both the thiophene (B33073) ring and the carbodithioic acid group, along with the octyl chain, contribute to these interactions, which in turn govern the material's aggregation and self-assembly behavior.

The carbodithioic acid functional group is capable of forming strong hydrogen bonds. Computational studies on similar carboxylic acid-containing thiophene compounds have demonstrated the importance of hydrogen bonding in directing their supramolecular structures. bitp.kiev.uadntb.gov.ua These interactions can lead to the formation of well-defined dimers or larger aggregates.

Computational investigations into the self-assembly of similar amphiphilic molecules often utilize molecular dynamics (MD) simulations. rsc.org These simulations can model the dynamic process of aggregation, revealing how individual molecules come together to form larger, ordered structures. By analyzing the trajectories and interaction energies from MD simulations, researchers can predict the most stable aggregate morphologies. While specific studies on this compound are not extensively documented in publicly available literature, the principles from studies on poly-octylthiophene and other functionalized thiophenes suggest a high propensity for aggregation driven by a combination of π-stacking, hydrogen bonding, and hydrophobic interactions. mdpi.comnih.gov

Below is a hypothetical data table summarizing the types of intermolecular interactions that could be investigated for this compound using computational methods.

Interaction TypeContributing MoietiesTypical Computational MethodExpected Significance
π-π StackingThiophene RingsDFT, MDHigh
Hydrogen BondingCarbodithioic acid groupsDFT, AIM, NCIHigh
Van der WaalsOctyl chains, Thiophene ringsMD, DFT with dispersion correctionModerate to High
Dipole-DipoleCarbodithioic acid, Thiophene ringDFTModerate

Solvation Models for Spectroscopic and Electrochemical Predictions

The behavior of this compound in solution is critical for many of its potential applications. Solvation models are computational methods used to predict how a solvent will affect the properties of a solute molecule, such as its spectroscopic and electrochemical behavior.

Implicit solvation models, like the Polarizable Continuum Model (PCM), are a common choice for these predictions. researchgate.netresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. This method is often combined with Time-Dependent Density Functional Theory (TD-DFT) to predict UV-Visible absorption spectra. nih.gov The choice of solvent can lead to shifts in the absorption maxima (solvatochromism), which can be rationalized by how the solvent stabilizes the ground and excited states of the molecule differently. researchgate.netekb.eg For instance, polar solvents might preferentially stabilize a more polar excited state, leading to a red-shift in the absorption spectrum.

The following table outlines how different solvation models could be applied to predict the properties of this compound.

Predicted PropertyComputational MethodSolvation ModelExpected Outcome
UV-Visible Absorption SpectrumTD-DFTPCM, SMDPrediction of absorption maxima and solvatochromic shifts in different solvents.
Redox PotentialsDFTPCM, SMDCalculation of HOMO/LUMO energies to estimate oxidation and reduction potentials.
Cyclic VoltammogramDFT with kinetic modelsImplicit Solvation ModelsSimulation of the current-potential curve, providing insights into electrochemical reversibility. princeton.edu

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways of the Carbodithioic Acid Moiety

The carbodithioic acid moiety (-CSSH) of 5-Octylthiophene-2-carbodithioic acid is the primary center for its redox activity. The electrochemical behavior of dithiocarboxylic acids and their derivatives has been a subject of study, providing insights into the oxidation and reduction pathways.

Oxidation: The oxidation of dithiocarboxylic acids can proceed through several pathways, often involving the sulfur atoms. Electrochemical studies, such as cyclic voltammetry, on analogous compounds indicate that the initial oxidation is typically a one-electron process occurring at the sulfur atom, leading to the formation of a radical species. This radical can then undergo dimerization to form a disulfide. The oxidation potential is influenced by the electronic properties of the substituent on the thiophene (B33073) ring. The electron-donating nature of the 5-octyl group is expected to lower the oxidation potential compared to unsubstituted thiophene-2-carbodithioic acid.

In some cases, further oxidation can occur at higher potentials, leading to the formation of sulfonyl derivatives or cleavage of the carbon-sulfur bonds. The specific products formed are highly dependent on the reaction conditions, including the electrode material, solvent, and the presence of oxidizing agents.

Reduction: The reduction of the carbodithioic acid group is generally more complex and less commonly studied. It typically requires significantly negative potentials. The process can involve the addition of electrons to the C=S bond, potentially leading to the formation of a dithiolate-like species or undergoing reductive cleavage of the C-S bonds. The exact reduction pathway and the stability of the resulting products are influenced by the molecular environment and the reaction conditions.

Table 1: Electrochemical Data for Related Dithiocarboxylic Acid Derivatives

Compound Oxidation Potential (Epa vs. Ag/AgCl) Reduction Potential (Epc vs. Ag/AgCl) Technique Reference
Dithiobenzoic acid +0.45 V -1.10 V Cyclic Voltammetry Analogous System
2-Aminocyclopentene-1-dithiocarboxylic acid derivatives Anodic wave Not reported Polarography ijcce.ac.ir
Ketene dithioacetals with carboxylic acids +0.68 V Not reported Cyclic Voltammetry nih.gov

Note: The data presented are for analogous compounds and are intended to provide a general understanding of the potential redox behavior of this compound.

Hydrolysis and Stability Studies under Various Conditions

The stability of this compound is critically dependent on environmental conditions such as pH and temperature. The carbodithioic acid functional group is known to be susceptible to hydrolysis, particularly under basic conditions.

Hydrolysis: The hydrolysis of dithiocarboxylic acids and their esters involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the C=S group. libretexts.org This process is analogous to the hydrolysis of esters and thioesters. libretexts.orgviu.calibretexts.org

Acidic Conditions: Under acidic conditions, the hydrolysis is generally slow. Protonation of one of the sulfur atoms can activate the carbon for nucleophilic attack by water. However, dithiocarboxylic acids tend to be more stable in acidic media compared to basic media.

Neutral Conditions: At neutral pH, the rate of hydrolysis is typically moderate. The stability is sufficient for many applications, but prolonged exposure to aqueous environments can lead to gradual decomposition.

Basic Conditions: In alkaline solutions, hydrolysis is significantly accelerated. The hydroxide ion is a potent nucleophile that readily attacks the carbodithioic acid carbon, leading to the formation of a thiophene-2-carboxylate (B1233283) and sulfide (B99878) or hydrogen sulfide. This degradation pathway is often the limiting factor for the use of dithiocarboxylic acids in basic environments. The rate of alkaline hydrolysis is generally first-order with respect to both the dithiocarboxylic acid and the hydroxide concentration. chemrxiv.org

Stability: The stability of dithiocarbamic acids, which are structurally related to dithiocarboxylic acids, has been shown to be highly pH-dependent. nih.gov Studies on S-nitrosothiols also indicate that pH has a profound effect on their stability in aqueous solutions. osti.gov The presence of the long octyl chain in this compound may impart some steric hindrance and alter its solubility, which could indirectly influence its hydrolytic stability.

Polymerization Reactivity and Mechanisms for Oligo- and Polythiophene Formation

The thiophene ring in this compound is a key structural feature that allows for the formation of conjugated oligomers and polymers. Polythiophenes are a well-studied class of conducting polymers with applications in electronics and optoelectronics. nih.govnih.gov

Polymerization Mechanisms:

Oxidative Polymerization: Chemical oxidative polymerization is a common method for synthesizing polythiophenes. nih.govnih.gov In this process, a chemical oxidant, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization. The mechanism involves the oxidation of the thiophene monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain. The carbodithioic acid group may influence the polymerization process due to its electronic effects and potential to interact with the oxidant.

Electrochemical Polymerization (Electropolymerization): Electropolymerization is another widely used technique for creating polythiophene films directly on an electrode surface. winona.eduresearchgate.netrsc.org A potential is applied to a solution containing the monomer, causing its oxidation and subsequent polymerization on the electrode. The polymerization of thiophene derivatives typically occurs at potentials between 1.6 and 1.8 V. winona.edu The carbodithioic acid moiety would likely affect the oxidation potential of the monomer and the properties of the resulting polymer film.

The presence of the 5-octyl group enhances the solubility of the resulting polymer, making it processable from solution. The regioregularity of the polymer chain, which is crucial for its electronic properties, can be controlled by the choice of polymerization method and reaction conditions.

Coordination Chemistry: Metal Chelation and Ligand Properties

The carbodithioic acid group of this compound is an excellent chelating agent for a wide range of metal ions. The two sulfur atoms can coordinate to a metal center, forming a stable four-membered ring. This chelating ability is analogous to that of dithiocarbamates, which are known to form stable complexes with most transition metals. nih.govwikipedia.org

Binding Affinity to Transition Metal Ions

Dithiocarboxylate ligands, like dithiocarbamates, are classified as soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Consequently, they exhibit a strong binding affinity for soft and borderline transition metal ions.

High Affinity: Metals such as copper(II), nickel(II), cobalt(II), palladium(II), and gold(III) are expected to form highly stable complexes with this compound. wikipedia.orgsysrevpharm.orgrsc.org The formation of these complexes is typically rapid and results in colored solutions.

Moderate to Low Affinity: Harder metal ions, such as those from the alkali and alkaline earth metals, would have a much lower affinity for the soft sulfur donors of the carbodithioic acid group.

Spectroscopic Signatures of Metal Complexation

The formation of metal complexes with this compound can be readily monitored using various spectroscopic techniques, primarily UV-Vis and IR spectroscopy.

UV-Visible Spectroscopy: The electronic spectra of the free ligand in solution typically show absorption bands in the UV region corresponding to π-π* and n-π* transitions within the thiophene ring and the carbodithioate group. sysrevpharm.orgresearchgate.netresearchgate.net Upon complexation with a transition metal, new absorption bands often appear in the visible region. These new bands are typically due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgslideshare.net The color of the resulting complex is a direct consequence of these electronic transitions.

Table 2: Typical UV-Vis Absorption Maxima for Metal-Dithiocarbamate Complexes (Analogous Systems)

Metal Ion Ligand λmax (nm) Assignment Reference
Cu(II) 2-Amino 2-Methyl 1-propanoldithiocarbamate 646 d-d transition derpharmachemica.com
Mn(II) 2-Amino 2-Methyl 1-propanoldithiocarbamate 499 (shoulder) d-d transition derpharmachemica.com
Co(II) Thiophene-derived Schiff base 7590-7645 cm-1 4T1g4T2g(F) nih.gov
Ni(II) Thiophene-derived Schiff base - - nih.gov

Note: The data presented are for analogous dithiocarbamate (B8719985) and thiophene-based ligands and are intended to be illustrative of the spectroscopic changes upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The IR spectrum of the free ligand will show characteristic stretching frequencies for the C=S and C-S bonds of the carbodithioic acid group. Upon coordination to a metal, the C=S stretching vibration typically shifts to a lower frequency, while the C-S stretching vibration may shift to a higher frequency. This is indicative of the delocalization of electron density within the chelate ring upon complex formation. The IR spectra of thiophene-2-carboxylic acid and its derivatives have been studied, providing reference points for the vibrations of the thiophene ring itself. researchgate.netiosrjournals.org New bands in the far-IR region (typically below 400 cm⁻¹) can often be assigned to the metal-sulfur stretching vibrations, providing direct evidence of coordination. documentsdelivered.com

Role in Advanced Materials Science and Emerging Technologies

Surface Functionalization in Nanotechnology

The carbodithioate group is an excellent chelating ligand for the surface functionalization of a wide range of semiconductor and metal nanoparticles. acs.org This functionality allows 5-Octylthiophene-2-carbodithioic acid to act as a molecular linker, modifying the surface properties of nanomaterials and enabling the creation of hybrid organic-inorganic systems with tailored functions. The octyl side chain enhances solubility and processability in organic solvents, which is crucial for the fabrication of advanced materials.

In the realm of semiconductor nanocrystals, such as quantum dots (QDs), surface ligands are critical for passivating surface trap states, ensuring colloidal stability, and mediating electronic communication with the surrounding environment. Organic ligands featuring a carbodithioate group are particularly effective for functionalizing the surface of nanocrystals like cadmium selenide (B1212193) (CdSe). acs.org

The this compound molecule serves as a prime example of a ligand designed for this purpose. The carbodithioic acid headgroup provides a strong, bidentate anchor to the nanocrystal surface, offering greater stability compared to common monodentate ligands. The thiophene (B33073) ring, being a conjugated system, can electronically interact with the nanocrystal, influencing its optoelectronic properties. The octyl chain ensures good dispersion in nonpolar solvents, which are often used in the synthesis and processing of QDs. The ability to graft such electroactive oligomers or polymers onto the nanocrystal surface opens pathways to new hybrid materials.

Ligand FeatureRole in Nanocrystal Functionalization
Carbodithioic Acid GroupStrong, stable anchoring to the nanocrystal surface
Thiophene RingElectronic interaction with the nanocrystal core
Octyl Side ChainEnhances solubility and processability in organic media

The strong affinity of sulfur-containing compounds for noble metals makes this compound an effective ligand for modifying the surfaces of metal nanoparticles, such as those made of gold (Au) or silver (Ag). The carbodithioate group provides a robust covalent bond to the metal surface, forming a stable self-assembled monolayer (SAM). acs.org

This surface modification is crucial for several reasons:

Stability: The organic layer prevents the aggregation of nanoparticles in solution, enhancing their long-term stability.

Solubility: The octyl chain allows for the dispersion of otherwise insoluble metal nanoparticles into organic solvents.

Functionality: The thiophene unit introduces electronic and optical functionalities to the nanoparticle surface, which can be harnessed in sensing, catalysis, and electronics.

The functionalization of metal nanoparticles with thiophene-based ligands is a key step in creating materials for molecular electronics and plasmonics.

A significant consequence of functionalizing semiconductor nanocrystals with conjugated ligands like this compound is the potential for photoinduced charge transfer across the organic/inorganic interface. acs.org When the hybrid system absorbs light, an exciton (B1674681) (an electron-hole pair) is generated. Depending on the alignment of the energy levels of the nanocrystal and the ligand, either the electron or the hole can be transferred from the nanocrystal to the organic molecule.

Spectroscopic studies on CdSe nanocrystals functionalized with thiophene-based carbodithioate ligands have revealed evidence of such photoinduced charge transfer. acs.org This process is fundamental to the operation of various optoelectronic devices, including solar cells and photodetectors. The efficiency of this charge transfer is highly dependent on the electronic coupling between the ligand and the nanocrystal, a factor that is directly influenced by the nature of the anchoring group and the conjugated system of the ligand. The carbodithioic acid group ensures intimate electronic contact, facilitating this crucial process.

Table of Interfacial Processes:

Process Description
Light Absorption Generation of an exciton in either the nanocrystal or the ligand.
Exciton Dissociation Separation of the electron and hole at the interface.
Charge Transfer Movement of an electron or hole from the inorganic nanocrystal to the organic ligand.

| Charge Separation | Stabilization of the separated charges, preventing immediate recombination. |

Organic Electronics and Optoelectronics

Thiophene-based materials are cornerstones of organic electronics due to their excellent semiconducting properties and chemical stability. phys-acs.org Oligo- and polythiophenes are widely used as the active materials in a variety of devices. phys-acs.org The incorporation of an octyl chain, as in 5-octylthiophene, is a common strategy to improve the solubility and processability of these materials, enabling their deposition from solution to form thin films.

While this compound itself is a single molecule, its structural motifs are directly relevant to the design of materials for organic electronic devices. The carbodithioic acid group can serve as a potent anchoring group to bind thiophene-based semiconductors to electrode surfaces or dielectric layers, potentially improving interfacial contact and device performance.

In Organic Field-Effect Transistors (OFETs), the active layer is a thin film of an organic semiconductor. Poly(3-octylthiophene) is a well-studied polymer semiconductor used in OFETs. The performance of these devices is critically dependent on the ordering of the semiconductor molecules and the quality of the interface between the semiconductor and the dielectric layer, as well as the source/drain electrodes.

Thiophene derivatives are also widely employed in Organic Light-Emitting Diodes (OLEDs), often as components of the hole-transport layer or as part of the emissive material itself. phys-acs.org Their electron-rich nature facilitates the transport of holes, and their rigid conjugated structure can be tailored to emit light of specific colors. The introduction of thiophene units into emitter molecules has been shown to enhance charge transfer and lead to high-efficiency devices.

In the context of OLEDs, this compound could be used to functionalize the surface of electrodes (like indium tin oxide, ITO) or inorganic charge transport layers. This surface modification could reduce the energy barrier for charge injection from the electrode into the organic stack, leading to lower operating voltages and improved device efficiency and lifetime.

Polymer Solar Cells (PSCs) and Photovoltaic Applications

The field of organic photovoltaics has identified polythiophene derivatives as promising materials for cost-effective and flexible solar energy conversion. rsc.org Specifically, polymers incorporating units similar to this compound are instrumental in the development of all-polymer solar cells (all-PSCs). rsc.orgresearchgate.net The carbodithioate functional group, in particular, offers a distinct advantage as an excellent chelating agent, making it highly effective for the surface functionalization of semiconductor and metal nanoparticles used in photovoltaic devices. acs.org

This functionalization plays a crucial role in improving the interface between the organic polymer and inorganic nanocrystals, such as Cadmium Selenide (CdSe). acs.org Spectroscopic studies on thiophene-functionalized nanocrystals have demonstrated photoinduced charge transfer at this organic/inorganic interface, a fundamental process for the operation of hybrid solar cells. acs.org The octyl side-chain enhances the solubility and processability of the resulting polymers, which is a critical factor for fabricating the active layers in PSCs. rsc.org By modifying the polymer backbone with such functional units, it is possible to fine-tune the optoelectronic properties and enhance power conversion efficiencies. rsc.orgmdpi.com

Table 1: Properties of Functionalized Polythiophenes in Photovoltaic Applications

Property Description Relevance to PSCs
Surface Functionalization The carbodithioate group acts as a strong anchor for semiconductor nanocrystals (e.g., CdSe). acs.org Enhances the interfacial contact and charge transfer between the organic donor and inorganic acceptor materials. acs.org
Solubility The n-octyl side chain improves solubility in common organic solvents. Facilitates solution-based processing and the formation of uniform, high-quality thin films for the active layer. rsc.org
Charge Transfer Photoinduced charge transfer is observed at the interface between the carbodithioate-functionalized polymer and nanocrystals. acs.org Essential for the generation of photocurrent; efficient charge separation and transport lead to higher device efficiency.

| Tunable Properties | The chemical structure of the thiophene precursors can be varied to control the electronic and optical properties of the final polymer. acs.org | Allows for the optimization of the polymer's absorption spectrum to better match the solar spectrum. |

Chemical and Optical Sensing Platforms

Polythiophene derivatives are recognized as versatile components in chemosensors due to their sensitive optical and electronic responses to external stimuli. researchgate.net The incorporation of a this compound moiety into a polymer chain yields a material well-suited for sensing applications. The conjugated polythiophene backbone provides the necessary chromic and fluorescent properties, while the carbodithioic acid group can act as a specific recognition site for analytes. researchgate.net

The flexible backbone of polythiophenes allows for conformational changes upon interaction with target molecules, leading to detectable shifts in their absorption or emission spectra. researchgate.net This mechanism forms the basis for colorimetric and fluorescent sensors. The carbodithioic acid group is a strong chelating agent for various metal ions. When a polymer functionalized with this group is exposed to specific metal ions, the complexation event can alter the electronic structure and conformation of the polymer backbone, resulting in a distinct optical signal. researchgate.net This enables the development of highly selective and sensitive solid-state chemosensor arrays for detecting ions like copper (II), lead (II), and cadmium (II). researchgate.net

Development of Functional Polymeric Materials for Conjugated Systems

The synthesis of functional polymers from monomers like this compound is a key area of research for creating advanced conjugated systems. A versatile synthetic strategy involves a multi-step process where precursors such as 3-n-octylthiophene are first used to build oligomeric or polymeric backbones. acs.org Subsequently, the carbodithioic acid function is introduced onto the thiophene rings. acs.org

This approach allows for the preparation of a wide array of functional oligo- and polythiophenes by simply altering the thiophene precursors used in the initial polymerization steps. acs.org The resulting materials are regioregular, meaning the side chains are arranged in a consistent pattern, which is crucial for achieving optimal electronic properties and self-assembly characteristics in conjugated polymers. These carbodithioate-containing polythiophenes are a class of advanced materials designed for specific applications, such as linking to nanoparticles or acting as the active component in electronic devices. acs.org

Advanced Ligand Design for Metal Complexation in Catalysis or Sensors

The carbodithioic acid group is a powerful chelating ligand, making this compound an important component in the design of advanced ligands for metal complexation. acs.org This functionality allows for strong binding to a variety of metal ions and semiconductor surfaces. When incorporated into a larger molecular or polymeric structure, it serves as a robust anchoring group. acs.org

In the context of catalysis, these ligands can be used to immobilize metal catalysts on nanoparticle surfaces, potentially enhancing catalytic activity and simplifying catalyst recovery. In sensing, the chelation of a metal ion by the carbodithioate group can trigger a measurable response, as seen in optical sensors. researchgate.net Thiophene-based ligands have been successfully utilized to create sophisticated probes, for instance, in distinguishing between different protein aggregates in biomedical research. nih.gov The combination of the conjugated thiophene unit with the potent metal-binding carbodithioate group provides a versatile platform for developing new generations of catalysts and chemical sensors. acs.orgnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Scalability for 5-Octylthiophene-2-carbodithioic Acid

The development of efficient and scalable synthetic methodologies is paramount for the widespread adoption of any new material. For this compound, future research should focus on moving beyond traditional, multi-step laboratory syntheses to more streamlined and environmentally benign processes. The exploration of one-pot reaction sequences, continuous flow chemistry, and the use of greener solvents and catalysts will be crucial. Investigating microwave-assisted and ultrasound-promoted reactions could also lead to significantly reduced reaction times and increased yields. A key challenge will be to develop a process that is not only high-yielding but also economically viable for large-scale production, a critical step for its potential commercial applications.

Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality

The unique combination of a hydrophobic octyl chain and a reactive carbodithioic acid group makes this compound an excellent candidate for the surface functionalization of inorganic nanoparticles and the creation of hybrid organic-inorganic materials. Future research should explore the anchoring of this molecule onto the surface of metal oxides (e.g., TiO₂, ZnO), quantum dots, and plasmonic nanoparticles. Such hybrid systems could exhibit enhanced properties, such as improved charge transport in solar cells, increased sensitivity in chemical sensors, or novel catalytic activities. The self-assembly of these hybrid materials into well-defined nanostructures will be a key area of investigation, potentially leading to materials with tunable optical and electronic properties.

Structure-Property Relationship Engineering for Tailored Performance in Advanced Materials

Understanding and controlling the relationship between the molecular structure of a compound and its macroscopic properties is a cornerstone of materials science. For this compound, systematic studies are needed to elucidate how modifications to its chemical structure impact its performance in various applications. This includes varying the length of the alkyl chain, introducing different functional groups onto the thiophene (B33073) ring, and exploring the formation of co-polymers. By systematically tuning the molecular architecture, it may be possible to precisely control properties such as solubility, electronic energy levels, and self-assembly behavior, thereby tailoring the material for specific applications in organic electronics or as a component in stimuli-responsive materials.

Advanced Characterization Techniques for In Situ Studies of Reaction Mechanisms and Material Dynamics

To gain a deeper understanding of the behavior of this compound, the application of advanced in situ characterization techniques will be essential. Techniques such as in situ NMR and FTIR spectroscopy can provide real-time information on reaction kinetics and intermediates during its synthesis. For the investigation of its role in materials, techniques like in situ grazing-incidence X-ray scattering (GIXS) and atomic force microscopy (AFM) can be used to monitor the self-assembly and film formation processes. These advanced characterization methods will provide invaluable insights into the dynamic processes that govern the performance of materials incorporating this compound.

Theoretical Predictions and Machine Learning Approaches in Material Design and Discovery

Computational modeling and machine learning are becoming increasingly powerful tools in materials science. nih.gov Future research on this compound should leverage these approaches to accelerate its development. nih.govkyoto-u.ac.jp Density functional theory (DFT) calculations can be used to predict its electronic and optical properties, as well as to model its interactions with other molecules and surfaces. Machine learning algorithms, trained on experimental and computational data, could be employed to predict the properties of novel derivatives of this compound, thereby guiding synthetic efforts towards the most promising candidates. nih.govchemrxiv.org This synergy between theoretical predictions and experimental work will be crucial for the rational design of new materials based on this compound. nih.gov

Cross-Disciplinary Applications Beyond Current Scope

The unique properties of this compound suggest its potential for a wide range of applications beyond its immediate consideration for organic electronics. In environmental science, its ability to bind to heavy metal ions could be explored for the development of new sensors and remediation agents. In the field of energy sciences, its use as a corrosion inhibitor or as a component in battery electrolytes could be investigated. The exploration of these cross-disciplinary applications will require collaboration between chemists, materials scientists, and engineers, and could lead to innovative solutions to pressing societal challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.